4-Chlorobutan-1-amine Hydrochloride as a Validated PROTAC Linker with Defined Purity Specifications
4-Chlorobutan-1-amine hydrochloride (CAS 6435-84-3) is commercially cataloged and validated as a PROTAC linker building block. Multiple vendors specify standard purity at 95% with batch-specific analytical documentation including NMR, HPLC, and GC verification . In PROTAC design, linker length critically influences ternary complex formation and degradation efficiency; the four-carbon alkyl chain provided by this compound falls within the empirically derived optimal linker length range of 12 to over 20 carbons when incorporated into larger bifunctional molecules . This compound enables the introduction of a primary amine functional handle for E3 ligase ligand conjugation while maintaining a chloroalkyl terminus for further elongation or target protein ligand attachment .
| Evidence Dimension | Commercial availability as PROTAC linker building block with specified purity |
|---|---|
| Target Compound Data | 4-Chlorobutan-1-amine hydrochloride: CAS 6435-84-3, purity 95%, molecular weight 144.04 g/mol |
| Comparator Or Baseline | Not directly comparable in quantitative terms; qualitative observation: 4-bromobutan-1-amine hydrobromide (CAS 24566-81-2) also offered as PROTAC linker but with bromide leaving group conferring higher electrophilicity |
| Quantified Difference | No direct quantitative comparison available; vendor catalogs list both compounds as PROTAC linkers without cross-comparative data |
| Conditions | Commercial supplier specifications: Bidepharm, InvivoChem, Macklin (purity 97.5-100%, appearance specification: white to yellow to dark gray solid) |
Why This Matters
Defined purity specifications and established vendor quality control protocols enable reproducible PROTAC synthesis, a critical requirement for degradation efficiency studies where linker integrity directly impacts ternary complex formation.
